molecular formula C8H14F2O3S B2616003 (2,2-Difluorocyclohexyl)methyl methanesulfonate CAS No. 1820736-20-6

(2,2-Difluorocyclohexyl)methyl methanesulfonate

Cat. No.: B2616003
CAS No.: 1820736-20-6
M. Wt: 228.25
InChI Key: CPGQPMOLCRCDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Difluorocyclohexyl)methyl methanesulfonate is a chemical compound with the molecular formula C8H14F2O3S and a molecular weight of 228.26 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclohexyl)methyl methanesulfonate typically involves the reaction of (2,2-Difluorocyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclohexyl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

Scientific Research Applications

(2,2-Difluorocyclohexyl)methyl methanesulfonate is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive methanesulfonate group.

    Medicine: Research into potential therapeutic applications, including the development of new drugs, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclohexyl)methyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in various chemical transformations, where the compound acts as an intermediate or reagent .

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluorocyclohexyl)methanol: The alcohol precursor to (2,2-Difluorocyclohexyl)methyl methanesulfonate.

    Cyclohexyl methyl methanesulfonate: A similar compound lacking the fluorine substituents.

Uniqueness

The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

(2,2-difluorocyclohexyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O3S/c1-14(11,12)13-6-7-4-2-3-5-8(7,9)10/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGQPMOLCRCDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.